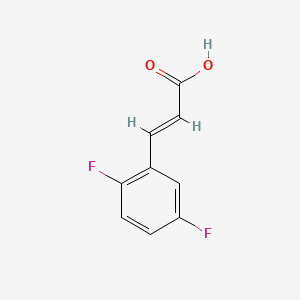

(R)-N-(2-phenylpropyl)propane-2-sulfonamide

Descripción general

Descripción

(R)-N-(2-phenylpropyl)propane-2-sulfonamide, also known as R-PPSA, is a sulfonamide compound with a wide range of applications in the field of medicinal chemistry. It is a chiral molecule and has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-angiogenic properties. In addition, R-PPSA has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antihistamines, and anti-diabetics. As such, R-PPSA has become an important molecule in the field of medicinal chemistry and has been the subject of numerous scientific studies.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The sulfonamide group has a rich history in drug development. Early sulfa drugs, such as sulfanilamide and Prontosil, paved the way for using sulfonamides as antibacterial agents. These compounds compete with p-aminobenzoic acid, a key component in bacterial folate synthesis. Since mammals acquire folate from their diet, sulfonamides selectively inhibit bacterial pathways without affecting patients. Notable examples include blockbuster drugs like Viagra and Celebrex .

Organic Synthesis

Sulfonamides serve as versatile tools in organic synthesis. Their electron-withdrawing capacity, resistance to hydrolysis, and transition-state mimetic properties make them valuable. Researchers use sulfonamides as activating groups, protecting groups, leaving groups, and molecular scaffolds. Their reactivity profile remains underexplored, offering exciting opportunities for synthetic chemists .

Transition-State Mimetics

Aryl and heteroaryl sulfonamides mimic the peptide bond transition state. This property has endeared them to medicinal chemists. By replacing carboxylic acid and amide groups with sulfonamides, researchers can design potent inhibitors for various biological targets .

Sulfonylating Reagents

Sodium sulfinates (RSO₂Na) have emerged as sulfonylating reagents. Researchers utilize them to introduce sulfonyl groups into organic molecules. These reactions find applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Sulfenylating Agents

Sulfonamides can also act as sulfenylating agents, facilitating the introduction of sulfenyl groups into organic substrates. This chemistry enables the construction of complex molecules with specific functional groups .

Sulfinylating Reactions

Sulfonamides participate in sulfinylating reactions, allowing the installation of sulfinyl groups. These transformations play a crucial role in the synthesis of diverse compounds, including natural products and pharmaceutical intermediates .

Propiedades

IUPAC Name |

N-(2-phenylpropyl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-10(2)16(14,15)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYDOWJVBIJBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(2-phenylpropyl)propane-2-sulfonamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)

![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)